molecular formula C24H29FN6O3 B2500721 3-(4-fluorobenzyl)-1,6,7-trimethyl-8-(3-morpholinopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 927556-54-5

3-(4-fluorobenzyl)-1,6,7-trimethyl-8-(3-morpholinopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2500721
CAS No.: 927556-54-5
M. Wt: 468.533
InChI Key: IENYOZXQOXJTJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-fluorobenzyl)-1,6,7-trimethyl-8-(3-morpholinopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C24H29FN6O3 and its molecular weight is 468.533. The purity is usually 95%.
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Scientific Research Applications

Antidepressant Potential

  • A study by Zagórska et al. (2016) synthesized derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, showing potential as antidepressant agents. Their findings indicate that these compounds possess serotonin receptor affinity and phosphodiesterase inhibitor activity, suggesting their role in treating depression and anxiety (Zagórska et al., 2016).

Structural and Synthesis Studies

  • Banu et al. (2013) focused on the synthesis and structural analysis of similar compounds, including 2-(4-fluorobenzyl)-6-(4-methoxyphenyl)Imidazo[2,1-b][1,3,4]thiadiazole. Their research contributes to understanding the molecular structure and potential applications of these compounds (Banu et al., 2013).

Neurodegenerative Disease Treatment

  • Załuski et al. (2019) developed N9-Benzyl-substituted imidazo-, pyrimido- and 1,3-diazepino[2,1-f]purinediones as ligands for adenosine receptors and monoamine oxidase B inhibitors. These compounds show potential in treating neurodegenerative diseases like Parkinson's, highlighting their therapeutic value (Załuski et al., 2019).

Anticonvulsant Applications

  • Kelley et al. (1995) synthesized analogues of 9-(2-fluorobenzyl)-6-(methylamino)-9H-purine, exploring their anticonvulsant activity. Such research indicates the potential of these compounds in treating seizure disorders (Kelley et al., 1995).

Antiviral Properties

  • Kim et al. (1978) studied the synthesis of imidazo[1,2-a]-s-triazine nucleosides, investigating their antiviral activity. This research opens avenues for using such compounds in antiviral therapies (Kim et al., 1978).

Potential as Adenosine Receptor Antagonists

  • Gatta et al. (1993) synthesized fluorobenzyl derivatives of imidazo[1,2-c]pyrazolo[4,3-e]pyrimidine with activity on adenosine receptors. This research contributes to understanding the pharmacological applications of these compounds (Gatta et al., 1993).

Properties

IUPAC Name

2-[(4-fluorophenyl)methyl]-4,7,8-trimethyl-6-(3-morpholin-4-ylpropyl)purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29FN6O3/c1-16-17(2)31-20-21(26-23(31)29(16)10-4-9-28-11-13-34-14-12-28)27(3)24(33)30(22(20)32)15-18-5-7-19(25)8-6-18/h5-8H,4,9-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IENYOZXQOXJTJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C3=C(N=C2N1CCCN4CCOCC4)N(C(=O)N(C3=O)CC5=CC=C(C=C5)F)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29FN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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